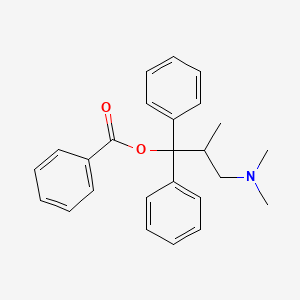
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an oxo group, and a phosphonium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Oxidation Reactions: Introduction of oxo groups through controlled oxidation reactions.
Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.
Phosphonium Formation: Incorporation of the phosphonium center through reactions with phosphine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane involves its interaction with molecular targets and pathways. The compound’s hydroxyl and oxo groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The phosphonium center may interact with cellular components, affecting signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14,18-Dihydroxy-12-oxo-9,13,15-octadecatrienoic acid: Shares similar functional groups but differs in structure and applications.
4,8-Dihydroxy-17-methoxy-10-oxo-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-14-yl hydrogen sulfate: Another compound with multiple hydroxyl and oxo groups.
Uniqueness
1,17-Dihydroxy-9-oxo-4,8,10,14-tetraoxa-9-phosphoniaheptadecane is unique due to its specific combination of functional groups and the presence of a phosphonium center, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40695-90-7 |
|---|---|
Molekularformel |
C12H26O7P+ |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
bis[3-(3-hydroxypropoxy)propoxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c13-5-1-7-16-9-3-11-18-20(15)19-12-4-10-17-8-2-6-14/h13-14H,1-12H2/q+1 |
InChI-Schlüssel |
ZDKJFHUSYUPYHY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)COCCCO[P+](=O)OCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
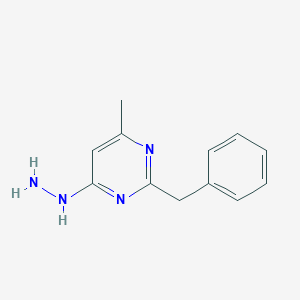
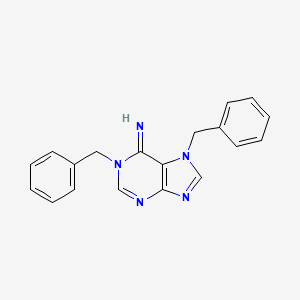
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
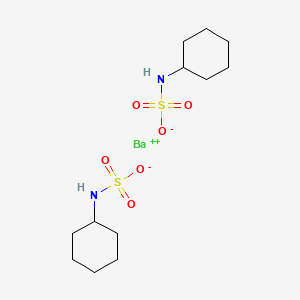


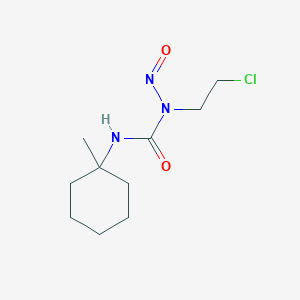
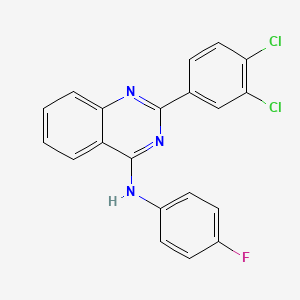
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
